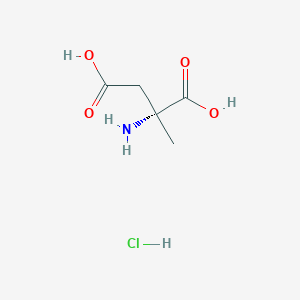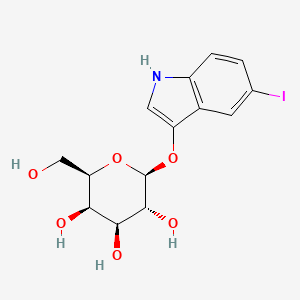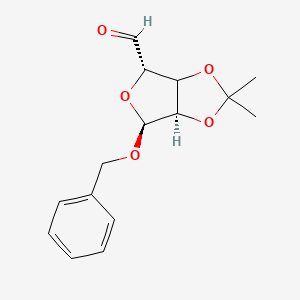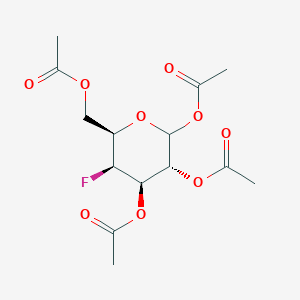
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose is a synthetic carbohydrate derivative It is structurally characterized by the presence of four acetyl groups and a fluorine atom replacing a hydroxyl group on the galactopyranose ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose typically involves the acetylation of 4-deoxy-4-fluoro-D-galactopyranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or DMAP (4-dimethylaminopyridine). The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed to remove acetyl groups.
Oxidation/Reduction: Reagents like sodium borohydride (NaBH4) for reduction or potassium permanganate (KMnO4) for oxidation.
Major Products
Substitution: Products would vary depending on the nucleophile used.
Hydrolysis: The primary product would be 4-deoxy-4-fluoro-D-galactopyranose.
Oxidation/Reduction: Products would depend on the specific oxidation or reduction pathway.
Wissenschaftliche Forschungsanwendungen
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of glycosylated drugs or prodrugs.
Carbohydrate Research: The compound serves as a model for studying the effects of fluorine substitution on carbohydrate properties and reactivity.
Biological Studies: It can be used to investigate carbohydrate-protein interactions and the role of specific sugar modifications in biological processes.
Wirkmechanismus
The mechanism of action of 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose involves its interaction with biological molecules, particularly proteins and enzymes that recognize carbohydrate structures. The fluorine substitution can influence the binding affinity and specificity of these interactions, potentially altering the biological activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but lacks the fluorine substitution.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Another acetylated sugar derivative without the fluorine atom.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Contains an amino group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose makes it unique compared to other acetylated sugar derivatives. This substitution can significantly impact the compound’s chemical reactivity and biological interactions, providing distinct advantages in specific applications .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-4,5,6-triacetyloxy-3-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(15)12(21-7(2)17)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJKBANJUBLLX-RRYROLNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)

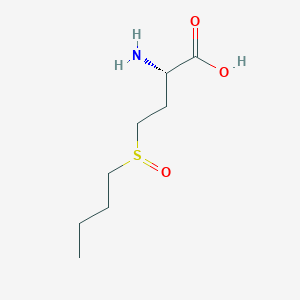
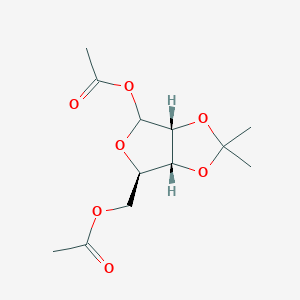
![sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate](/img/structure/B1140052.png)
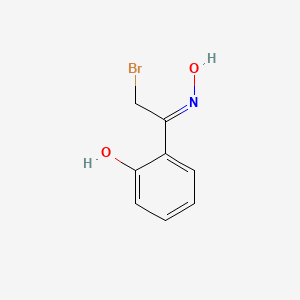
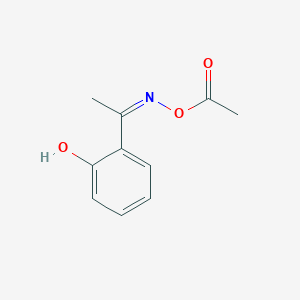
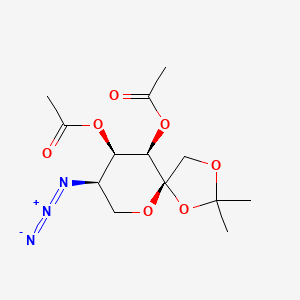
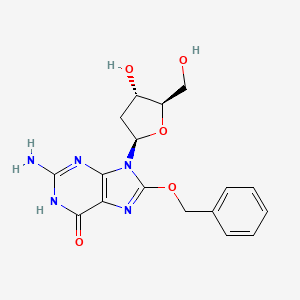
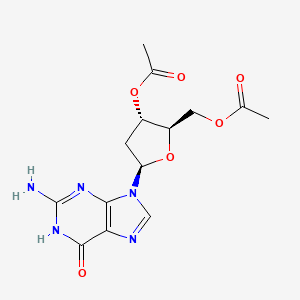
![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1140061.png)
